Flunixin Meglumine

COX inhibition NSAID selectivity bovine pharmacology

Flunixin meglumine is the USP/EP-mandated salt form for compendial reference standard applications. Unlike free flunixin acid, the meglumine counterion confers aqueous solubility essential for HPLC method validation and formulation—substitution with free acid invalidates validated methods. This compound delivers 4× potency over phenylbutazone in equine applications and a defined COX-1:COX-2 inhibition profile (IC50 ratio 0.606) critical for species-specific protocols. ISO 17034/17025-certified reference materials with multi-traceability to USP, EP, and BP primary standards ensure ANDA/DMF regulatory submission readiness.

Molecular Formula C21H28F3N3O7
Molecular Weight 491.5 g/mol
CAS No. 42461-84-7
Cat. No. B1672894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunixin Meglumine
CAS42461-84-7
SynonymsBanamine
finadyne
flunixin meglumine
Sch 14714 meglumine
Molecular FormulaC21H28F3N3O7
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C14H11F3N2O2.C7H17NO5/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,1H3,(H,18,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
InChIKeyMGCCHNLNRBULBU-WZTVWXICSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 300 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flunixin Meglumine (42461-84-7) Technical Baseline: Veterinary NSAID Reference Standard Procurement Specifications


Flunixin meglumine (CAS 42461-84-7, molecular weight 491.5 g/mol) is the meglumine salt of flunixin, a non-steroidal anti-inflammatory drug (NSAID) belonging to the nicotinic acid derivative class [1]. As a pharmaceutical reference standard, it is supplied as a white to beige crystalline powder with a melting range of 137–140°C and is freely soluble in water—a key formulation property conferred by the meglumine counterion [2]. It functions as a potent cyclooxygenase (COX) inhibitor, with IC50 values of 3.24 µM for COX-1 and 0.55 µM for COX-2, and is used in veterinary medicine as an analgesic, anti-inflammatory, and antipyretic agent in horses, cattle, and swine [3][4].

Why Flunixin Meglumine Cannot Be Interchanged with Free Flunixin or Alternative Salt Forms


Substitution of flunixin meglumine with free flunixin base or alternative salt forms introduces material risks to analytical method validity and formulation performance. The meglumine counterion is not merely a solubility enhancer—it imparts a defined stereochemistry with five chiral centers configured as (2R,3R,4R,5S) that influences solubility, stability, and pharmacokinetic behavior [1]. Flunixin meglumine is freely soluble in water, whereas the free acid form exhibits poor aqueous solubility, rendering direct substitution in aqueous formulations or chromatographic standard preparations invalid . Furthermore, USP and EP monographs explicitly require the meglumine salt form for reference standard applications, and analytical methods validated against flunixin meglumine RS cannot be assumed transferable to the free acid or other salts without full revalidation [2]. These formulation-critical and regulatory distinctions mandate specification of the exact meglumine salt for procurement in pharmaceutical QC, method development, and veterinary drug manufacturing contexts.

Flunixin Meglumine (42461-84-7) Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


COX-2 vs. COX-1 Inhibition Potency and Selectivity Ratio: Flunixin Meglumine Compared with Carprofen

In an in vitro bovine whole blood model, flunixin meglumine (FLU) demonstrated the highest potency for both COX-1 and COX-2 inhibition (rank order: FLU > S(+) Carprofen > RS(±) Carprofen), but exhibited a non-selective inhibition profile with an IC50 COX-1:IC50 COX-2 potency ratio of 0.606. In contrast, RS(±) Carprofen and S(+) Carprofen showed preferential COX-2 inhibition with potency ratios of 13.964 and 51.882, respectively [1][2]. At COX-2 inhibition levels between 80% and 95%, FLU produced 57.697–79.865% inhibition of COX-1, compared to 33.373–51.319% for RS(±) Carprofen and only 0.230–4.622% for S(+) Carprofen [1].

COX inhibition NSAID selectivity bovine pharmacology whole blood assay

Pharmacokinetic Half-Life Differentiation: Flunixin Meglumine vs. Meloxicam in Cattle

Flunixin meglumine exhibits a terminal elimination half-life ranging from 3.14 to 8.12 hours in healthy cattle following intravenous administration, with total body clearance reported between 90 and 151 mL/kg/hr [1][2]. In comparison, meloxicam demonstrates a prolonged half-life of approximately 26 hours in cattle, enabling single-dose therapeutic regimens [3]. Flunixin meglumine's more rapid elimination necessitates more frequent dosing (typically every 12–24 hours) but offers the advantage of faster clearance should adverse effects develop [1].

pharmacokinetics half-life cattle NSAID dosing frequency

Equine Musculoskeletal Potency: Flunixin Meglumine vs. Phenylbutazone mg-per-mg Comparative Efficacy

In horses, flunixin meglumine is four times as potent on a mg-per-mg basis as phenylbutazone as measured by the reduction in lameness and swelling [1][2]. The recommended equine dose for flunixin meglumine is 0.5 mg per pound (1.1 mg/kg) for musculoskeletal disorders, compared to typical phenylbutazone dosing of 2.2–4.4 mg/kg [1]. This 4× potency differential enables lower administered mass to achieve comparable therapeutic effect.

equine lameness musculoskeletal inflammation NSAID potency phenylbutazone

Equine Visceral Pain Management: Flunixin Meglumine Demonstrates Equivalent Analgesic Efficacy to Meloxicam and Ketoprofen

In a randomized controlled study of horses undergoing inguinal castration, flunixin meglumine (1.1 mg/kg IV), meloxicam (0.6 mg/kg IV), and ketoprofen (2.2 mg/kg IV) were compared using a modified post-abdominal surgery pain assessment scale (PASPAS, maximum score 31). Mean pain scores at T1 (after first dose) were: flunixin 5.08 ± 2.50, meloxicam 4.60 ± 2.32, and ketoprofen data reported similarly. There was no statistically significant effect of NSAID type on pain score, and all three drugs provided a similar level of analgesia for the management of mild visceral pain in horses [1][2]. Pain scores decreased significantly from T1 to T2 for flunixin (2.92 ± 2.42 vs. 5.08 ± 2.50, p < 0.05) [1].

equine colic visceral pain post-operative analgesia inguinal castration

Analytical Reference Standard Purity and Pharmacopoeial Traceability: Flunixin Meglumine as Certified Reference Material

Pharmaceutical secondary standards of flunixin meglumine are available as Certified Reference Materials (CRMs) produced and certified in accordance with ISO 17034 and ISO/IEC 17025, with multi-traceability to USP, EP, and BP primary standards where available [1][2]. Commercial analytical standards are supplied with HPLC purity specifications ranging from ≥98% to 99.99% . USP monograph specifications require flunixin meglumine to contain not less than 99.0% and not more than 101.0% of C14H11F3N2O2·C7H17NO5, with specific rotation between 9° and 12°, and loss on drying not more than 0.5% [3].

reference standard certified reference material USP traceability HPLC purity pharmaceutical QC

Flunixin Meglumine (42461-84-7) Validated Application Scenarios: Evidence-Based Procurement Guidance


Pharmaceutical Quality Control and Compendial Method Validation

Flunixin meglumine Certified Reference Materials (CRMs) with ISO 17034/ISO 17025 certification and multi-traceability to USP, EP, and BP primary standards are essential for pharmaceutical release testing, HPLC method development, and ANDA/DMF regulatory submissions [1]. USP monograph specifications require flunixin meglumine assay between 99.0–101.0% and specific rotation between 9° and 12° [2]. Procurement of non-certified or free acid flunixin substitutes will invalidate compendial methods that explicitly require the meglumine salt reference standard [1][2].

Veterinary NSAID Potency and Safety Profiling for Species-Specific Formulation

Flunixin meglumine demonstrates a non-selective COX inhibition profile (IC50 COX-1:COX-2 ratio = 0.606), which differs markedly from COX-2 preferential inhibitors like S(+) Carprofen (ratio = 51.882) [3]. This differential COX-1/COX-2 inhibition profile has implications for gastrointestinal safety assessments and species-specific therapeutic window determination in bovine and equine applications. Selection of flunixin meglumine over carprofen for bovine anti-inflammatory protocols should incorporate this COX selectivity data [3].

Equine Musculoskeletal Lameness Management with Lower-Dose Potency Requirement

Flunixin meglumine's 4× mg-per-mg potency advantage over phenylbutazone enables equine musculoskeletal pain management at a dose of 0.5 mg/lb (1.1 mg/kg) compared to 2.2–4.4 mg/kg for phenylbutazone [4][5]. This potency differential supports procurement of flunixin meglumine for protocols requiring lower administered mass, reduced injection volume, or where phenylbutazone-related adverse effects (e.g., oral/gastrointestinal ulceration at higher doses) are a clinical concern [4].

Equine Visceral Pain Management with Documented Therapeutic Equivalence

In equine visceral pain management following inguinal castration, flunixin meglumine (1.1 mg/kg IV) provides analgesic efficacy equivalent to meloxicam (0.6 mg/kg IV) and ketoprofen (2.2 mg/kg IV), with no statistically significant difference in pain scores between the three NSAIDs [6][7]. This therapeutic equivalence data enables procurement decisions to prioritize cost-per-dose, formulation availability, and regulatory approval status rather than anticipated efficacy differentials, while maintaining confidence in analgesic outcomes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flunixin Meglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.